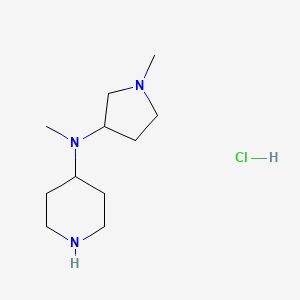
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride is a synthetic compound with the molecular formula C11H23N3·HCl. It is a derivative of piperidine and pyrrolidine, which are both nitrogen-containing heterocycles. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the nitrogen atoms in both the piperidine and pyrrolidine rings.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include methyl iodide for methylation and various catalysts to facilitate the cyclization and substitution reactions.
化学反应分析
Types of Reactions
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is primarily due to its structural similarity to endogenous neurotransmitters, allowing it to bind to the same receptors and either activate or inhibit their function.
相似化合物的比较
Similar Compounds
N-Methyl-2-pyrrolidone: Another nitrogen-containing heterocycle with different applications.
1-Methyl-3-pyrrolidinol: A structurally similar compound with different functional groups.
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine: The base compound without the hydrochloride salt.
Uniqueness
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride is unique due to its dual ring structure, which imparts specific chemical and biological properties. Its ability to interact with neurotransmitter receptors makes it particularly valuable in neurological research.
属性
分子式 |
C11H24ClN3 |
|---|---|
分子量 |
233.78 g/mol |
IUPAC 名称 |
N-methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H23N3.ClH/c1-13-8-5-11(9-13)14(2)10-3-6-12-7-4-10;/h10-12H,3-9H2,1-2H3;1H |
InChI 键 |
CHJLXJJTRKSYJK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)N(C)C2CCNCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


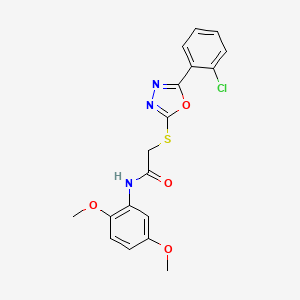
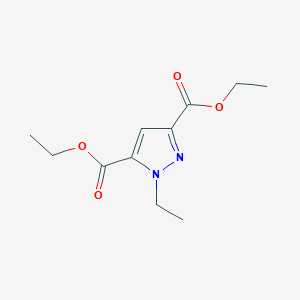
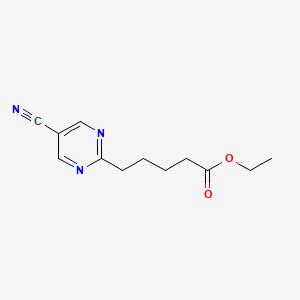
![(5-Aminobenzo[d]isoxazol-3-yl)methanol](/img/structure/B11772746.png)
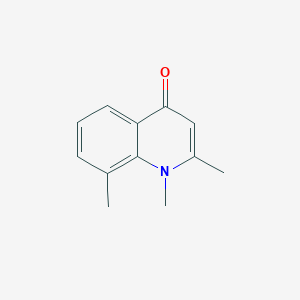
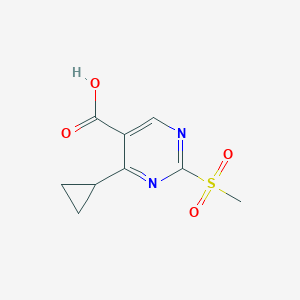
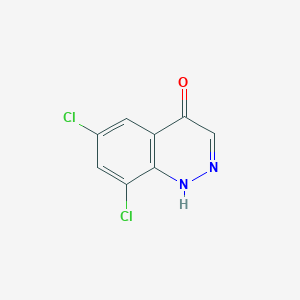
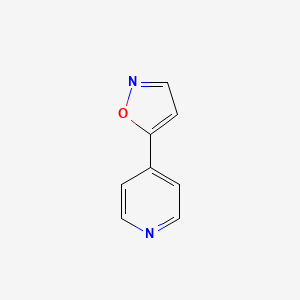

![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)
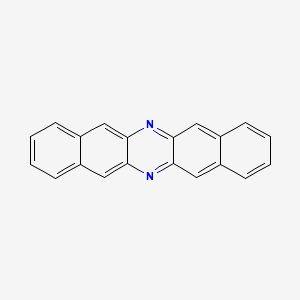

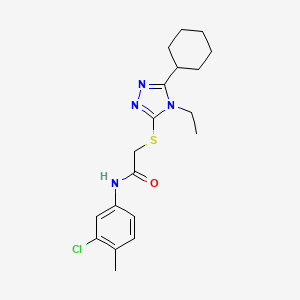
![4,5'-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B11772844.png)
